5-Methyl-2-iminothiolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

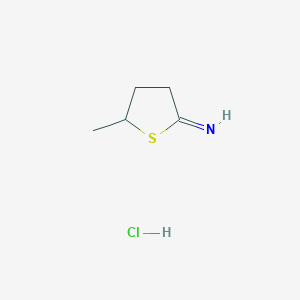

5-Methyl-2-iminothiolane, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClNS and its molecular weight is 151.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Delivery Systems

Thiolated Polymers for Enhanced Drug Delivery

One prominent application of 5-Methyl-2-iminothiolane is in the modification of polymers such as chitosan to create thiolated derivatives that enhance drug delivery. For instance, the conjugation of 2-iminothiolane to chitosan has been shown to significantly improve its mucoadhesive properties, which are crucial for oral drug delivery systems. Studies indicate that thiolated chitosan can enhance the intestinal absorption of drugs by increasing their residence time at the absorption site .

Case Study: Chitosan-Insulin Tablets

In a study involving chitosan-insulin tablets, researchers found that the incorporation of thiol groups via this compound led to a controlled release of insulin over an extended period. The resulting tablets demonstrated significant pharmacological efficacy in reducing blood glucose levels in non-diabetic rats, outperforming unmodified chitosan formulations .

Immunoconjugates in Cancer Therapy

Stability and Efficacy of Immunoconjugates

This compound is also instrumental in the development of immunoconjugates for targeted cancer therapy. Its ability to form stable disulfide bonds allows for the effective conjugation of cytotoxic agents to antibodies, enhancing the therapeutic index while minimizing off-target effects.

Case Study: THIOMAB™ Antibody-Drug Conjugates

Research has demonstrated that using MZIT for the preparation of THIOMAB™ antibody-drug conjugates results in improved stability both in vitro and in vivo. These conjugates utilize disulfide linkages that are resistant to premature cleavage by thiols, ensuring that the cytotoxic payload reaches its target effectively . The study highlighted that these conjugates exhibited enhanced tumoricidal activity compared to traditional methods of conjugation.

Bioconjugate Chemistry

Direct Disulfide Conjugation

The versatility of this compound extends to its role in bioconjugate chemistry, where it facilitates direct disulfide conjugation between small molecules and proteins. This method is particularly advantageous for creating redox-sensitive bioconjugates that can serve as diagnostic reagents or therapeutics.

Data Table: Comparison of Conjugation Methods

| Method | Yield (%) | Stability (Days) | Application Area |

|---|---|---|---|

| Traditional Crosslinking | 60 | 3 | General bioconjugation |

| MZIT Direct Disulfide | 85 | 14 | Targeted drug delivery |

| Maleimide Chemistry | 70 | 7 | Protein labeling |

Cosmetic and Biomedical Applications

Thiolated Chitosan in Cosmetics

Beyond pharmaceuticals, this compound has found applications in cosmetic formulations through its ability to modify chitosan for improved skin adhesion and permeation enhancement. Thiolated chitosan has been investigated for use in topical formulations aimed at improving skin hydration and delivering active ingredients more effectively .

化学反应分析

Reaction Mechanisms

The primary chemical reactions involving 5-methyl-2-iminothiolane can be categorized based on the nature of the nucleophiles involved:

-

Reactions with Amines : The compound reacts efficiently with primary amines at neutral pH (around pH 7 to 9). This reaction leads to the formation of amidine derivatives that contain reactive sulfhydryl groups. The resulting thiol adducts can subsequently undergo decay, leading to the formation of N-substituted 2-iminothiolanes with the release of ammonia .

-

Reactions with Hydroxyl Groups : At higher pH levels, this compound can also react with hydroxyl groups, albeit at a slower rate compared to amines. This reaction introduces sulfhydryl groups into polysaccharides and other hydroxy-containing biomolecules, enhancing their reactivity for further conjugation reactions .

Stability and Decay of Thiol Adducts

The stability of thiol adducts formed from the reaction of this compound with amines is influenced by several factors:

-

pKa Values of Amines : Amines with lower pKa values tend to yield thiol adducts that decay more rapidly than those derived from higher pKa amines. For example, the half-lives of these adducts can range from approximately 0.3 hours for low pKa amines at ambient temperature to several hours for higher pKa amines at lower temperatures .

-

Capping Strategies : To prevent the decay of thiol adducts, it is recommended to cap the thiol groups immediately after their formation. This can be achieved through disulfide formation or by adjusting the pH to acidic conditions (pH 3 to 4) .

Half-Lives of Thiol Adducts

The following table summarizes the half-lives of thiol adducts formed from various amines reacting with this compound at different temperatures:

| Amine | pKa | Half-Life at 23°C (h) | Half-Life at 0°C (h) |

|---|---|---|---|

| Ethanolamine | 9.5 | 2.8 | 44 |

| Alanine | 9.7 | 2.5 | 34 |

| Benzylamine | ~9.0 | Varies | Varies |

Comparison of Reactivity

This table compares the reactivity and stability of immunoconjugates formed using different cross-linking agents:

| Cross-Linking Agent | Reactivity | Stability (in vitro) | Stability (in vivo) |

|---|---|---|---|

| This compound | High | Enhanced | Prolonged |

| N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) | Moderate | Standard | Shorter |

| Methyl-and dimethyl-substituted SPDP analogs | Low | Variable | Variable |

属性

CAS 编号 |

131237-91-7 |

|---|---|

分子式 |

C5H10ClNS |

分子量 |

151.66 g/mol |

IUPAC 名称 |

5-methylthiolan-2-imine;hydrochloride |

InChI |

InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |

InChI 键 |

SDSOAIVTMWWMAR-UHFFFAOYSA-N |

SMILES |

CC1CCC(=N)S1.Cl |

规范 SMILES |

CC1CCC(=N)S1.Cl |

同义词 |

5-methyl-2-iminothiolane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。